molecular formula C8H6ClNO5 B7894992 2-(2-chloro-5-nitrophenoxy)acetic acid CAS No. 52427-06-2

2-(2-chloro-5-nitrophenoxy)acetic acid

Cat. No.: B7894992
CAS No.: 52427-06-2
M. Wt: 231.59 g/mol
InChI Key: DGQMSDQVQRPTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-5-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (2-chloro-5-nitrophenoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-nitrophenoxy)acetic acid typically involves the reaction of 2-chloro-5-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of (2-chloro-5-aminophenoxy)acetic acid.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-(2-chloro-5-nitrophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding or electrostatic interactions. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrophenoxy)acetic acid: Similar structure but lacks the chloro group.

    (2-Chloro-5-nitrophenyl)methyl ester: Similar structure but with a methyl ester group instead of the acetic acid moiety.

Uniqueness

2-(2-chloro-5-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2-(2-chloro-5-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c9-6-2-1-5(10(13)14)3-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQMSDQVQRPTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734688
Record name (2-Chloro-5-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52427-06-2
Record name (2-Chloro-5-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.